
N-(1-Cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide, commonly known as DNTB, is a chemical compound that has gained attention in scientific research due to its potential use in drug development. DNTB is a thiazole derivative that has exhibited promising results in preclinical studies for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of DNTB is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. In cancer research, DNTB has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In neurodegenerative disorder research, DNTB has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress. In cardiovascular disease research, DNTB has been shown to activate the soluble guanylate cyclase pathway, which is involved in the regulation of blood pressure.
Biochemical and Physiological Effects
DNTB has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, DNTB has been shown to induce apoptosis and inhibit cell proliferation. In neurodegenerative disorder research, DNTB has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, DNTB has been shown to have vasodilatory effects and reduce blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DNTB in lab experiments include its high potency, low toxicity, and ease of synthesis. However, the limitations of using DNTB in lab experiments include its limited solubility in water and its instability in aqueous solutions.
Direcciones Futuras
For the research on DNTB include the development of more stable analogs, the investigation of its potential use in combination therapy, and the exploration of its mechanism of action in more detail. Additionally, further preclinical studies are needed to assess the safety and efficacy of DNTB in vivo before it can be considered for clinical trials.
In conclusion, DNTB is a thiazole derivative that has shown promising results in preclinical studies for the treatment of various diseases. Its potential use in drug development has been attributed to its high potency, low toxicity, and ease of synthesis. However, further research is needed to fully understand its mechanism of action and assess its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of DNTB involves the reaction of 3,5-difluoroaniline, cyclopentanone, and thiourea in the presence of acetic acid and concentrated hydrochloric acid. The reaction proceeds through a series of steps, including the formation of an imine intermediate, followed by cyclization and subsequent thioamide formation. The final product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
DNTB has been studied extensively for its potential use in drug development. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. In cancer research, DNTB has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative disorder research, DNTB has been shown to have neuroprotective effects and improve cognitive function. In cardiovascular disease research, DNTB has been shown to have vasodilatory effects and reduce blood pressure.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3,5-difluoroanilino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N4OS/c17-10-5-11(18)7-12(6-10)20-15-21-13(8-24-15)14(23)22-16(9-19)3-1-2-4-16/h5-8H,1-4H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVBHSKOKQVZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CSC(=N2)NC3=CC(=CC(=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


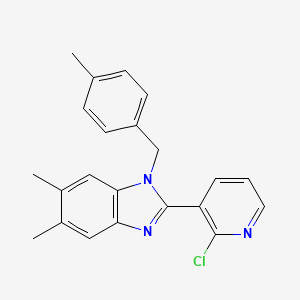

![3-{[2-(propan-2-yl)-1H-imidazol-1-yl]methyl}aniline](/img/no-structure.png)
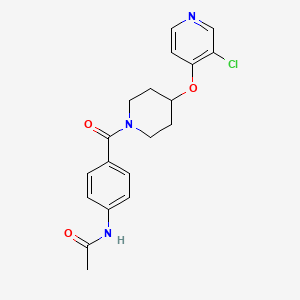
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2,4-difluoro-N-methylbenzamide](/img/structure/B2922052.png)
![2-Hydroxy-2-[4-(trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B2922053.png)
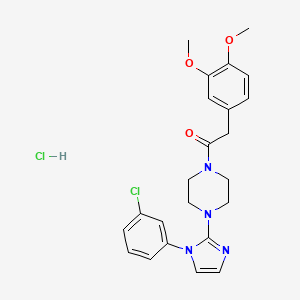
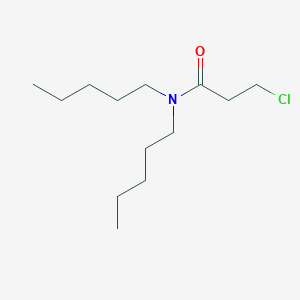

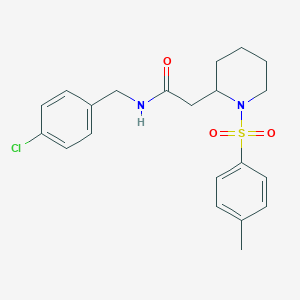
![(1R,5S)-3-(methylthio)-N-(thiophen-2-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2922065.png)
![N-(2,5-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2922066.png)
![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)